

Nazartinib progression-free survival vs control

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nazartinib

CAS No.: 1508250-71-2

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Efficacy Data Overview

The table below summarizes the available efficacy data for **nazartinib** from a phase 2 trial, alongside common first-line treatments for context.

Treatment	Study Phase & Design	Patient Population	Median PFS (Months)	Overall Response Rate (ORR)
Nazartinib [1] [2]	Phase 2, Single-Arm	Treatment-naive, EGFR-mutant (e.g., L858R, ex19del) advanced NSCLC	18.0 (95% CI: 15-NE)	69% (95% CI: 53-82)
Osimertinib [1]	Phase 3, Randomized (FLAURA)	Treatment-naive, EGFR-mutant advanced NSCLC	18.9 (vs. 10.2 with gefitinib/erlotinib)	80%
Gefitinib/Erlotinib (1st-gen) [1]	Phase 3, Randomized	Treatment-naive, EGFR-mutant advanced NSCLC	~10.2	Not specified in sources

Key: CI = Confidence Interval; NE = Not Estimable; NSCLC = Non-Small Cell Lung Cancer. **Note on Context:** The PFS for **nazartinib** is from a single-arm study without a direct control group. The PFS for

osimertinib and gefitinib/erlotinib are from the phase 3 FLAURA trial, which provides a benchmark for efficacy in the same patient population [1].

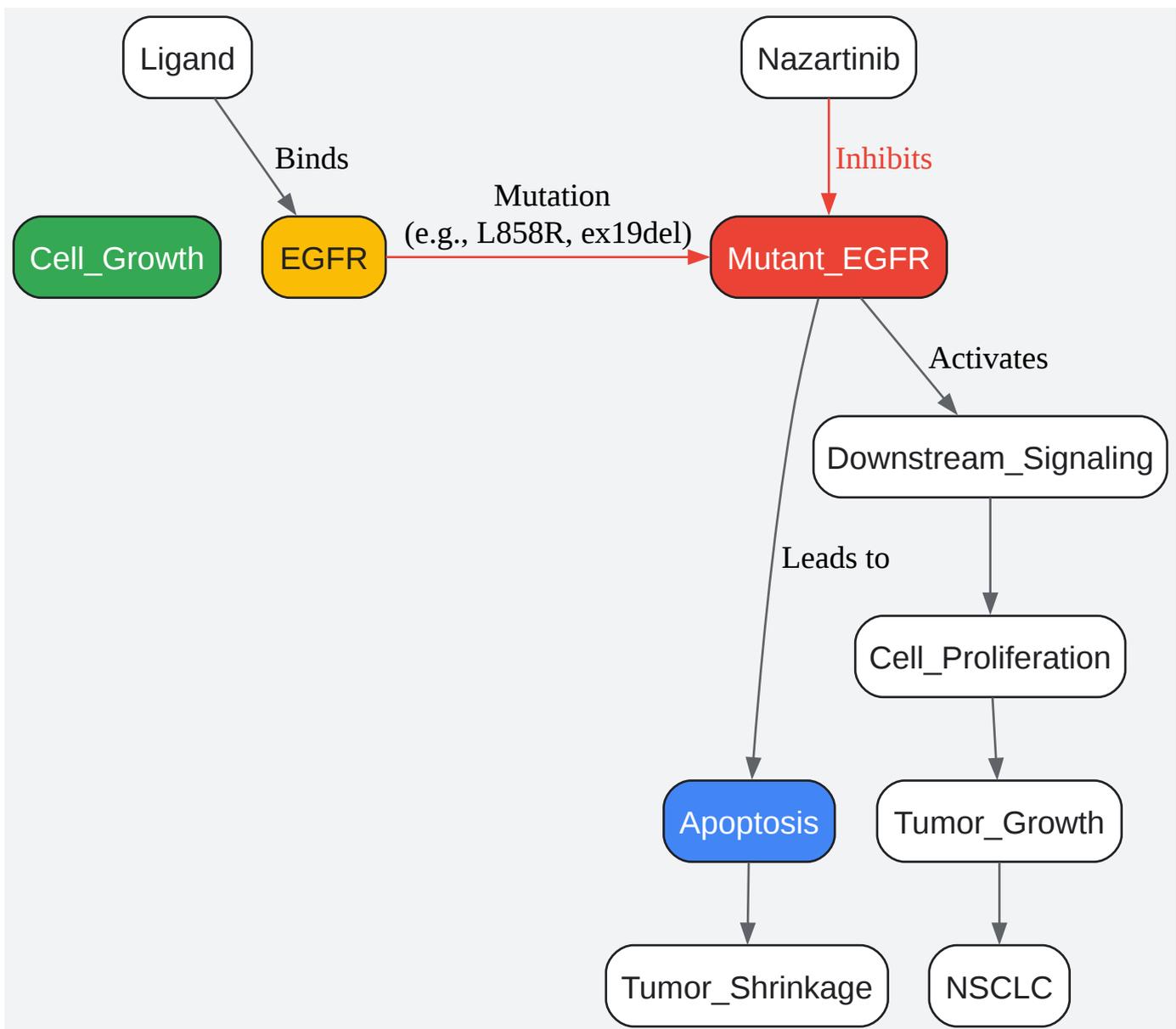
Experimental Protocol of the Nazartinib Study

The key findings for **nazartinib** are from a global, single-arm, open-label phase 2 study (NCT02108964) [1] [2]. Here are the detailed methodologies:

- **Study Design:** The trial was a **single-arm, open-label** study. All enrolled patients received the investigational drug, **nazartinib**; there was no internal control group receiving a different treatment [1].
- **Patient Population:** The study enrolled **45 treatment-naive adult patients** with stage IIIB/IV EGFR-mutant NSCLC. Eligible mutations included classic L858R and/or exon 19 deletions (ex19del), as well as other rare activating mutations (e.g., L861Q, G719A/S/C). Patients with stable and controlled brain metastases were eligible [1].
- **Intervention:** Patients received oral **nazartinib** at a dose of **150 mg once daily**, which was the recommended phase 2 dose established in earlier studies [1].
- **Primary Endpoint:** The primary endpoint was the **Blinded Independent Review Committee (BIRC)-assessed Overall Response Rate (ORR)** per RECIST version 1.1 criteria [1].
- **Key Secondary Endpoints:** These included **Progression-Free Survival (PFS)**, Duration of Response (DOR), Overall Survival (OS), safety, and characterization of central nervous system (CNS) activity [1].
- **Statistical Analysis:** Efficacy was analyzed in all patients who received at least one dose of **nazartinib**. The median follow-up time was 30 months from enrollment to data cutoff [1].

EGFR-TKI Signaling Pathway and Drug Action

The following diagram illustrates the mechanism of action for EGFR-TKIs like **nazartinib** within the context of EGFR mutant signaling in NSCLC cells.



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Interpretation of the Current Evidence

- **Nazartinib's Profile:** The phase 2 data demonstrates that **nazartinib** has **promising efficacy** as a first-line treatment for EGFR-mutant NSCLC, with a median PFS of 18 months and notable activity in patients with brain metastases [1] [2].
- **The Comparison Gap:** The available data for **nazartinib** is from a **single-arm study**, while data for other EGFR-TKIs like osimertinib comes from **large phase 3 randomized controlled trials**, which provide a higher standard of evidence. A direct, head-to-head comparison of **nazartinib** versus

another standard-of-care TKI in a randomized trial is needed to definitively establish its relative efficacy [1].

- **Ongoing Research:** A prospective, multicenter, randomized trial directly comparing **nazartinib** to other chemotherapeutic agents (like gefitinib or erlotinib) was outlined in a study protocol [3] [4]. The results of this or similar randomized studies will be crucial for a conclusive comparison.

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To cite this document: Smolecule. [Nazartinib progression-free survival vs control]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547951#nazartinib-progression-free-survival-vs-control>]

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